molecular formula C23H27N5O3S B2410633 3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904587-31-1

3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2410633
CAS No.: 904587-31-1
M. Wt: 453.56
InChI Key: SCROTUUQPHFJKS-UHFFFAOYSA-N
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Description

3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a quinazoline moiety, makes it a subject of interest for researchers in various fields.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(3-propan-2-yloxypropyl)triazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O3S/c1-15(2)31-13-7-12-24-21-19-8-5-6-9-20(19)28-22(25-21)23(26-27-28)32(29,30)18-11-10-16(3)17(4)14-18/h5-6,8-11,14-15H,7,12-13H2,1-4H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCROTUUQPHFJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the quinazoline moiety. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.

    Attachment of the Quinazoline Moiety: This step may involve nucleophilic substitution reactions, where the triazole intermediate reacts with a quinazoline derivative under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 3-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-5-triazolo[1,5-a]quinazolinamine

Uniqueness

Compared to similar compounds, 3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its unique isopropoxypropyl group, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on available literature.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₂₃N₅O₂S. It features a triazoloquinazoline framework which is known for its diverse biological activities. The sulfonyl group and the propoxy substituent are critical for its pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, triazoloquinazolines have been reported to show activity against various bacterial strains. Preliminary studies suggest that the compound may possess similar antimicrobial effects, warranting further investigation into its efficacy against Gram-positive and Gram-negative bacteria.

Compound Activity Target Organisms
3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amineAntimicrobialGram-positive and Gram-negative bacteria

Anti-inflammatory Properties

Compounds in the quinazoline family are often evaluated for anti-inflammatory properties. The presence of the sulfonamide group in the structure may contribute to this activity. Studies have shown that related compounds can inhibit key inflammatory pathways, suggesting that this compound might also exert similar effects.

Anticancer Potential

The triazoloquinazoline scaffold has been linked to anticancer activity in various studies. For instance, certain derivatives have demonstrated inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific mechanisms of action for this compound remain to be elucidated but could involve modulation of signaling pathways involved in cell growth and survival.

Case Studies

In a recent study evaluating a series of triazoloquinazolines, several compounds were tested for their cytotoxic effects against different cancer cell lines. The results indicated that modifications to the side chains significantly influenced their potency. While specific data on our compound is limited, it aligns with trends observed in related structures.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications include:

  • Sulfonyl Group : Enhances solubility and may improve interaction with biological targets.
  • Triazole Ring : Essential for biological activity; modifications here can lead to changes in potency.
  • Alkoxy Side Chain : Influences lipophilicity and cellular uptake.

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